molecular formula C15H12N2O B3511862 2-cyano-N,N-diphenylacetamide

2-cyano-N,N-diphenylacetamide

Cat. No.: B3511862
M. Wt: 236.27 g/mol
InChI Key: IXMYGQGJFBVKNW-UHFFFAOYSA-N
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Description

2-cyano-N,N-diphenylacetamide is a chemical compound with the molecular formula C15H12N2O . It is a derivative of N,N-diphenylacetamide .


Synthesis Analysis

The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyano group (-CN), two phenyl groups (C6H5), and an acetamide group (CH3CONH2). The molecular weight of this compound is 236.26858 .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical and Chemical Properties Analysis

This compound is a white to off-white solid .

Scientific Research Applications

Antimicrobial Agent Synthesis

2-Cyano-N,N-diphenylacetamide has been utilized in the synthesis of various nitrogenous heterocycles such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. These compounds have shown potential as antimicrobial agents against certain strains of Gram bacteria and fungi (Ewies & Abdelsalaam, 2020).

Chemometric and Bioactivity Study

Chemometric methods have been used to study the relationship between the chemical structure of diphenylacetamide derivatives, including this compound, and their potential biological activities like lipophilicity and pharmacokinetic properties (Vastag et al., 2018).

Antitumor Activity

A study demonstrated the use of this compound in synthesizing heterocyclic compounds with potential antitumor activities. These compounds were tested for their inhibitory effects on various human cancer cell lines, indicating promising applications in cancer research (Shams et al., 2010).

Synthesis of Novel Heterocycles

This compound has been pivotal in synthesizing novel heterocyclic compounds. These compounds have diverse biological activities, showing the compound's role as a versatile precursor in heterocyclic chemistry (Ewies & Abdelsalaam, 2020).

Palladium and Platinum Cyanoximates Synthesis

This compound has been used in synthesizing cyanoximes, which are structurally characterized and exhibit biological activities. These cyanoximes form complexes with palladium and platinum, showing potential in cancer treatment (Eddings et al., 2004).

Oxidation Reactivity Studies

Studies have investigated the chemical oxidation of this compound derivatives, contributing to understanding their reactivity and potential applications in organic synthesis (Pailloux et al., 2007).

Heavy Metal Detection

Poly(diphenylamine-co-2-aminobenzonitrile), derived from this compound, has been developed for detecting trace levels of heavy metals like cadmium and lead, demonstrating its application in environmental monitoring (Philips et al., 2012).

Safety and Hazards

The safety data sheet for N,N-diphenylacetamide, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-cyano-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-12-11-15(18)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMYGQGJFBVKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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